N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine
Description
Properties
CAS No. |
61090-59-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-10-5-4-6-11-9(10)7-8-14-11/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
XUGRMMMUOJHACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C2CCOC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine typically involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, the production of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-Butyl)-2,3-dihydrobenzofuran-4-one, while reduction could produce N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine derivatives with reduced functional groups .
Scientific Research Applications
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dihydrobenzofuran ring system can participate in π-π interactions, enhancing the compound’s stability and activity in biological systems .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound and compound 23 enhances steric hindrance compared to the simpler 2-methyl analog .
- Functional Group Diversity : Compound 23 includes a carboxamide group, which may improve solubility or receptor binding compared to the primary amine in the target compound .
- Synthetic Accessibility : The tert-butyl-substituted analogs (e.g., compound 23 ) are synthesized with moderate-to-high purity (43–76%) via amidation or alkylation reactions, while simpler analogs (e.g., 2-methyl derivative) may serve as intermediates .
Pharmacological and Physicochemical Properties
- CB2 Agonism : Compound 23 demonstrates potent CB2 agonism, attributed to the carboxamide group and bulky substituents that enhance selectivity over CB1 receptors . The target compound’s tert-butyl group may similarly improve receptor interaction but requires experimental validation.
- Solubility and Stability: The extended alkyl chain in the C₁₉H₃₁NO analog () likely reduces aqueous solubility compared to the target compound, highlighting the trade-off between lipophilicity and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine?
- The synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or alkylation reactions. For example, tert-butyl carbamates (e.g., tert-Butyl N-(3-amino-3-thioxopropyl)carbamate) can serve as intermediates, where the tert-butyl group is introduced using Boc (tert-butoxycarbonyl) protection strategies followed by deprotection .
- Characterization should include GC/MS for purity analysis and NMR (¹H/¹³C) to confirm stereochemistry and functional groups, as demonstrated in analogous benzofuran derivatives .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies for similar amines (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride) recommend storage at -20°C in inert atmospheres to prevent oxidation or degradation. Stability over ≥5 years has been reported for structurally related compounds under these conditions .
- Accelerated stability testing via thermal stress (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation pathways .
Q. What solvent systems are optimal for solubility and reactivity in aqueous/organic media?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions involving tert-butyl-substituted amines. For aqueous compatibility, ethanol/water mixtures (70:30 v/v) are effective, as seen in analogous dihydrobenzofuran derivatives .
- Solubility parameters (Hansen solubility parameters) should be calculated to predict miscibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis?
- Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, reducing trial-and-error experimentation. The ICReDD program integrates reaction path searches and experimental feedback loops to refine conditions, such as catalyst selection or temperature gradients .
- Machine learning algorithms trained on existing reaction datasets (e.g., Reaxys) can predict regioselectivity in benzofuran functionalization .
Q. What experimental designs address contradictions in reported biological activity data?
- Contradictions may arise from impurities or stereochemical variations. Factorial design (e.g., 2³ designs) can isolate variables like pH, temperature, and reagent ratios to identify confounding factors .
- Orthogonal analytical validation (e.g., LC-MS/MS for purity, chiral HPLC for enantiomeric excess) ensures reproducibility .
Q. How do steric effects of the tert-butyl group influence reactivity in catalytic systems?
- Steric hindrance from the tert-butyl group can slow nucleophilic attacks but improve selectivity in Pd-catalyzed cross-couplings. Kinetic studies using stopped-flow techniques quantify these effects .
- Comparative studies with smaller alkyl groups (e.g., methyl, isopropyl) via Hammett plots or Taft parameters reveal electronic vs. steric contributions .
Q. What in vitro/in vivo models are suitable for studying metabolic pathways?
- Hepatic microsomal assays (e.g., human liver S9 fractions) identify phase I metabolites. For neuroactivity studies, zebrafish models provide rapid screening for blood-brain barrier permeability, as validated in related amines .
- Isotopic labeling (e.g., deuterated analogs like N-Benzyl-tert-butyl-d9-amine) tracks metabolic fate via mass spectrometry .
Methodological Resources
- Analytical Techniques : GC/MS for volatile byproduct analysis , chiral HPLC for enantiomeric resolution .
- Reactor Design : Continuous-flow systems minimize side reactions in tert-butyl functionalization .
- Data Interpretation : Multivariate analysis (PCA, PLS) correlates structural features with observed reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
